1-(3,5-Dibromo-benzyl)-azetidine
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Overview
Description
1-(3,5-Dibromo-benzyl)-azetidine is an organic compound featuring a benzyl group substituted with two bromine atoms at the 3 and 5 positions, attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dibromo-benzyl)-azetidine can be synthesized through a multi-step process:
Starting Material: The synthesis begins with 3,5-dibromobenzyl bromide.
Nucleophilic Substitution: The 3,5-dibromobenzyl bromide undergoes nucleophilic substitution with azetidine in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dibromo-benzyl)-azetidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles.
Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms or to modify the azetidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or amines.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated compounds or modified azetidine derivatives.
Scientific Research Applications
1-(3,5-Dibromo-benzyl)-azetidine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Could be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action for 1-(3,5-Dibromo-benzyl)-azetidine would depend on its specific application. In medicinal chemistry, it could interact with biological targets through:
Molecular Targets: Binding to enzymes or receptors.
Pathways Involved: Modulating biochemical pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dibromo-benzyl)pyridinium: Similar structure but with a pyridinium ring instead of azetidine.
3,5-Dibromobenzyl bromide: The starting material for the synthesis of 1-(3,5-Dibromo-benzyl)-azetidine.
Uniqueness
This compound is unique due to the presence of the azetidine ring, which imparts different chemical and biological properties compared to similar compounds with different ring structures.
Biological Activity
1-(3,5-Dibromo-benzyl)-azetidine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a substituted azetidine ring with bromine atoms on the benzyl group. Its structure can be represented as follows:
The presence of bromine atoms enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that this compound induces apoptosis in cancer cell lines by activating caspase pathways. The compound's efficacy varies among different cancer types.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical cancer) | 15 µM | |
MCF-7 (breast cancer) | 20 µM | |
A549 (lung cancer) | 25 µM |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis through ribosomal binding.
- Anticancer Mechanism : The induction of apoptosis is likely mediated by mitochondrial pathways and activation of caspases, leading to programmed cell death in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Study on AChE Inhibition : A related study focused on azetidine derivatives showed that modifications could enhance inhibitory activity against acetylcholinesterase (AChE), suggesting potential for neuroprotective applications in Alzheimer's disease treatment .
- Dual Inhibition Potential : Research into compounds with similar structures indicated that they could serve as dual inhibitors for both AChE and β-secretase (BACE1), which are crucial targets in Alzheimer's therapy .
Properties
IUPAC Name |
1-[(3,5-dibromophenyl)methyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2N/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAXYJNHHFPLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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